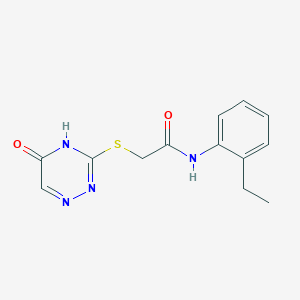

N-(2-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

N-(2-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazin-3-yl core modified with a thioacetamide side chain. The triazinone ring (5-oxo-4,5-dihydro-1,2,4-triazine) is a key pharmacophore known for diverse biological activities, including anticancer and antioxidant properties. The thioether linkage (-S-) between the triazinone and acetamide moieties contributes to metabolic stability and binding affinity to target proteins .

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-2-9-5-3-4-6-10(9)15-12(19)8-20-13-16-11(18)7-14-17-13/h3-7H,2,8H2,1H3,(H,15,19)(H,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZCIBRMFDDLKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC2=NN=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves multiple steps:

Formation of the Triazinone Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions to form the triazinone core.

Thioacetamide Introduction: The triazinone intermediate is then reacted with a thioacetamide derivative in the presence of a suitable catalyst, such as a Lewis acid, to introduce the thioacetamide group.

Ethylphenyl Substitution: Finally, the ethylphenyl group is introduced through a nucleophilic substitution reaction, often using an ethylphenyl halide and a base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the triazinone ring to a dihydrotriazine derivative.

Substitution: The ethylphenyl group can be substituted with other aromatic or aliphatic groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides, aryl halides, and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrotriazine derivatives.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Structural Overview

The compound features:

- A 2-ethylphenyl group.

- An acetamide functional group.

- A thioether linkage to a 5-oxo-4,5-dihydro-1,2,4-triazine ring.

This structure is conducive to interaction with various biological targets, enhancing its therapeutic potential.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial and antiviral activities. For example, derivatives containing triazine rings have been evaluated for their cytotoxicity against various cancer cell lines and show promise as antimicrobial agents against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of N-(2-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is noteworthy. Research indicates that compounds with similar motifs have demonstrated selective cytotoxicity towards cancer cell lines such as HCT-116 and HeLa. These studies report IC50 values below 100 μM for several analogues, indicating effective inhibition of cancer cell proliferation . The mechanism often involves apoptosis induction through cellular pathway modulation .

Anti-inflammatory Effects

In silico molecular docking studies suggest that this compound may act as a potential inhibitor of enzymes involved in inflammatory pathways. For instance, compounds with triazine structures have shown promise as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory response .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through several methods that allow for modifications on both the phenyl and triazine rings. This flexibility enables researchers to explore structure–activity relationships (SAR), optimizing the compound for enhanced biological activity .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of derivatives based on the triazine scaffold. The results indicated that specific substitutions on the phenyl ring significantly influenced cytotoxicity against various human cancer cell lines. For instance, a derivative with a naphthyl moiety exhibited enhanced activity compared to simpler phenyl substitutions .

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of triazine derivatives similar to this compound. The findings revealed that certain analogues displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant strains of bacteria .

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways and targets can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the triazinone core or thioacetamide framework but differ in substituents, heterocyclic systems, and biological activities. Below is a comparative analysis based on structural and functional features:

Triazinone Derivatives with Varied Aryl Substituents

- Compound from : 2-[(4-Amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide Structural Differences: Contains a 4-amino-6-methyl group on the triazinone ring and a 2,4-dimethylphenyl acetamide substituent.

- Compound 81f (): Diethyl (((6-(5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)(aryl)methyl)phosphonate Structural Differences: Features a phosphonate group and fluorinated aryl substituents. Activity: Demonstrates high antioxidant activity, attributed to electron-withdrawing trifluoroacetamido and phosphonate groups enhancing radical scavenging .

Triazinoindole-Based Acetamides ()

- Compounds 23–27: Include derivatives like N-(4-bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide. Structural Differences: Fused indole-triazine systems replace the triazinone core. Bromine or phenoxy substituents on the acetamide modulate electronic properties. Activity: Synthesized for hit identification against proteins, likely due to the planar indole-triazine system enabling π-π stacking with enzyme active sites .

Thiazolotriazole Derivatives ()

- Compounds 26–32: Examples include N-(4-morpholinophenyl)-2-((5-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide. Structural Differences: Thiazolo[2,3-c][1,2,4]triazole core with morpholine or piperazine substituents. Impact: The thiazole ring increases rigidity, while amino groups (e.g., morpholine) improve solubility and bioavailability. These are explored as anti-infectives .

Benzenesulfonamide Analogs ()

- N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides :

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoroacetamido) enhance antioxidant activity, while bulky aryl groups (e.g., 2-ethylphenyl) improve lipophilicity and target engagement .

- Core Modifications: Fused systems (e.g., triazinoindole) increase planarity for protein interaction, whereas sulfonamide linkages shift mechanisms toward enzyme inhibition .

- Biological Activities: Triazinones exhibit versatility across anticancer, antioxidant, and anti-infective applications, highlighting the scaffold’s adaptability .

Biological Activity

N-(2-ethylphenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features:

- Molecular Formula : C13H16N4OS

- Molecular Weight : Approximately 270.33 g/mol

- Functional Groups : It includes a 2-ethylphenyl group, an acetamide functional group, and a thioether linkage to a 5-oxo-4,5-dihydro-1,2,4-triazine ring system.

This unique combination of functional groups suggests potential for diverse biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit antibacterial and antiviral properties . The thioether linkage in this compound may enhance its interaction with biological targets, potentially leading to therapeutic effects against various pathogens.

Anticancer Activity

Research has shown that derivatives containing triazine rings often demonstrate cytotoxicity against cancer cell lines . For instance:

- Compounds structurally similar to this compound have been evaluated for their anticancer activity against various cell lines. A notable study reported that certain triazine derivatives exhibited significant cytotoxic effects with GI50 values ranging from to against colon cancer and melanoma cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the substituents on the phenyl and triazine rings can significantly influence the biological activity of the compound. Key findings include:

- Thioether Linkage : Enhances binding affinity to biological targets.

- Electron-Drawing Groups : Presence of electron-withdrawing groups on the phenyl ring increases cytotoxicity .

- Substituent Variations : Different substituents on the triazine ring can alter the potency and selectivity against specific cancer cell lines .

Synthesis Methods

The synthesis of this compound can be achieved through several approaches:

- Alkylation Reactions : Utilizing potassium salts with N-hetaryl derivatives.

- Aminolysis : Involves reactions with activated acids in the presence of coupling agents like CDI .

- Modification of Substituents : Allows exploration of structure–activity relationships that can lead to enhanced biological efficacy.

Cytotoxicity Evaluation

A study conducted on compounds similar to this compound assessed their cytotoxicity using the bioluminescence inhibition method against Photobacterium leiognathi. Results indicated considerable cytotoxicity for several derivatives .

Anticancer Screening

In another significant study involving the National Cancer Institute (NCI), various derivatives were screened against 60 different cancer cell lines. Notably:

| Compound ID | Cancer Type | GI50 (μM) |

|---|---|---|

| 3.1 | Colon | 0.41–0.69 |

| 6.5 | Melanoma | 0.48–13.50 |

| 3.1 | Ovarian | 0.25–5.01 |

These findings underscore the potential of triazine-based compounds as promising candidates in anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.